![molecular formula C23H22FN3O4S2 B2591170 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886893-39-6](/img/structure/B2591170.png)
2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound likely involves several steps. While I don’t have specific details on its synthesis, I can provide general insights. Researchers may employ various strategies, such as heterocyclization reactions, aryne reactions, or other innovative methods . Further investigation into the literature would yield precise synthetic pathways.
Scientific Research Applications
Aldose Reductase Inhibitors with Antioxidant Activity
A class of substituted benzenesulfonamides, including derivatives related to 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been investigated for their aldose reductase inhibitory and antioxidant properties. These compounds are primarily relevant to long-term diabetic complications, with some exhibiting submicromolar inhibitory profiles. The selectivity of these inhibitors is also a subject of research, and their potent antioxidant potential is noted in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).
Heterocyclic Synthesis
In the field of heterocyclic chemistry, benzo[b]thiophen-2-yl-hydrazonoesters, which share a structural motif with the compound , have been synthesized and investigated for their reactivity with various nitrogen nucleophiles. This research leads to the production of a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Antimicrobial Activities
Biologically active derivatives of the compound, specifically N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, have been synthesized and shown to exhibit significant antimicrobial activities against bacterial and fungal strains. These compounds present an area of interest for developing new antimicrobial agents (Babu et al., 2012).
Urokinase Inhibition
Research has also explored the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, including similar structures to our compound of interest, as potent and selective inhibitors of urokinase-type plasminogen activator. These inhibitors have shown promise in the medical field due to their selective inhibition properties (Bridges et al., 1993).
Fluorobenzenes and Antimicrobial Activity
The synthesis of fluorobenzothiazole comprising sulfonamido thiazole derivatives has been investigated for their antimicrobial activity. These compounds, including 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one, have shown promising results in antimicrobial screening, highlighting the potential of fluorobenzenes in pharmacology (Jagtap et al., 2010).
Inhibition of Cell Adhesion Molecules
Benzo[b]thiophene derivatives have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These compounds, including PD 144795, have shown oral activity in models of inflammation, suggesting their potential use in treating inflammatory diseases (Boschelli et al., 1995).
Synthesis and Antimicrobial Evaluation
The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides has been explored, with the resulting compounds subjected to antimicrobial evaluation. These synthesized compounds have demonstrated significant biological activity, emphasizing the potential of thiophene derivatives in antimicrobial applications (Talupur et al., 2021).
properties
IUPAC Name |
2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-13-5-10-18-19(11-13)32-23(20(18)21(25)28)26-22(29)14-3-2-4-16(12-14)27-33(30,31)17-8-6-15(24)7-9-17/h2-4,6-9,12-13,27H,5,10-11H2,1H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDIGRGABXRCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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